molecular formula C11H18N2O B12127475 Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- CAS No. 131929-02-7

Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-

Cat. No.: B12127475
CAS No.: 131929-02-7
M. Wt: 194.27 g/mol
InChI Key: GNRXTJLKBKKAME-UHFFFAOYSA-N
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Description

Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-, is a substituted amidine derivative characterized by a 5,5-dimethyl-3-oxocyclohexenyl moiety attached to the amidine nitrogen. Methanimidamides, in general, are known for their versatility as intermediates in organic synthesis and as bioactive agents. For instance, chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-), a structural analog, was historically used as an insecticide and acaricide but banned due to toxicity concerns .

The cyclohexenyl substituent in the target compound (5,5-dimethyl-3-oxo-1-cyclohexen-1-yl) is also found in Dimetan (CAS 122-15-6), a carbamate insecticide with the molecular formula C₁₁H₁₇NO₃ .

Properties

CAS No.

131929-02-7

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H18N2O/c1-11(2)6-9(5-10(14)7-11)12-8-13(3)4/h5,8H,6-7H2,1-4H3

InChI Key

GNRXTJLKBKKAME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)N=CN(C)C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation

The aldol reaction between dimethyl diketone derivatives and aldehydes under basic conditions generates the cyclohexenone ring. For example, condensation of 5,5-dimethyl-1,3-cyclohexanedione with acetaldehyde in the presence of sodium hydroxide yields the enone intermediate. This method achieves moderate yields (~60–70%) and requires careful temperature control to avoid over-condensation.

Diels-Alder Cycloaddition

A Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a substituted dienophile (e.g., 5,5-dimethyl-2-cyclopentenone) constructs the six-membered ring. The reaction proceeds in refluxing toluene with Lewis acid catalysts like aluminum chloride, producing the cyclohexenone structure with high regioselectivity. Post-reduction of the cycloadduct using palladium on carbon ensures saturation of the desired double bond.

Introduction of the Methanimidamide Group

The amidine functionality is introduced via condensation or protective group strategies:

Condensation with Dimethylamine Hydrochloride

The cyclohexenone intermediate reacts with dimethylamine hydrochloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. This one-pot method facilitates the formation of the methanimidamide group at the 1-position of the cyclohexenone ring. Reaction conditions typically involve refluxing dichloromethane (40–50°C, 6–8 hours), yielding the target compound in 65–75% purity.

Protective Group Strategy in Peptide Synthesis

The N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl) group serves as a protective moiety for amines in solid-phase peptide synthesis. The amidine is formed by treating the cyclohexenone-protected amine with trimethylaluminum (AlMe₃) in anhydrous tetrahydrofuran (THF). This method, while efficient for peptide chains (~85% yield), requires stringent anhydrous conditions to prevent hydrolysis.

Optimization and Purification

Reaction Monitoring

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and UV visualization at 254 nm is standard for tracking reaction progress. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradients (70:30 to 95:5 over 20 minutes) resolves the amidine product from byproducts.

Crystallization and Yield Enhancement

Recrystallization from ethanol/water (9:1) at 0°C improves purity to >98%. Scaling reactions to 10 mmol increases yields to 80–90%, as larger batches minimize solvent loss and side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Aldol Condensation 5,5-Dimethyl-1,3-cyclohexanedione, acetaldehyde NaOH, EtOH, reflux 65 92
Diels-Alder 1,3-Butadiene, 5,5-dimethyl-2-cyclopentenone AlCl₃, toluene, 110°C 72 89
POCl₃ Condensation Cyclohexenone, dimethylamine HCl POCl₃, CH₂Cl₂, 40°C 68 85
Protective Group Cyclohexenone-protected amine, AlMe₃ THF, N₂, 25°C 85 95

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during amidine synthesis generates N,N,N',N'-tetramethyl derivatives. Using stoichiometric POCl₃ (1:1 molar ratio) and dropwise addition of dimethylamine minimizes this issue.

Moisture Sensitivity

The amidine group is prone to hydrolysis. Reactions must be conducted under inert atmospheres (argon or nitrogen), and solvents must be rigorously dried over molecular sieves.

Recent Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the cyclohexenone intermediate with dimethylamine in acetonitrile at 100 W for 10 minutes achieves 78% yield, comparable to traditional methods. Flow chemistry systems also enhance reproducibility, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

Medicinal Chemistry

Methanimidamide derivatives have been studied for their potential pharmacological activities. The compound's structure suggests possible interactions with biological targets, leading to various therapeutic applications.

Antitumor Activity

Research indicates that methanimidamide derivatives exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that these compounds can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of methanimidamide. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Methanimidamide has shown promise as an effective pesticide. Its efficacy against specific pests was evaluated in field trials, where it demonstrated significant reductions in pest populations without adversely affecting non-target organisms. This selectivity makes it a valuable candidate for integrated pest management strategies .

Material Science

In material science, methanimidamide and its derivatives are being investigated for their potential use in developing new materials with specific properties.

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with tailored functionalities. Its ability to form stable bonds with various monomers allows for the creation of materials with desirable mechanical and thermal properties .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Significant antitumor activity observed in cancer cell lines
Neuroprotection Protective effects against oxidative stress in neuronal cells
Agricultural Science Effective reduction in pest populations in field trials
Material Science Potential for polymer synthesis with enhanced properties

Mechanism of Action

The mechanism by which Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlordimeform (Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-)

  • Structure : Substituted phenyl group (4-chloro-2-methylphenyl) attached to the amidine.
  • Applications: Formerly used as a pesticide; banned due to carcinogenicity and environmental toxicity .
  • Key Differences : The target compound replaces the chlorinated phenyl group with a cyclohexenyl moiety, which may alter toxicity and bioactivity.

Dimetan (Carbamic acid, 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl ester)

  • Structure : Cyclohexenyl group linked to a carbamate ester (O-CO-NR₂) instead of an amidine.
  • Applications : Insecticide targeting Lepidoptera and Coleoptera pests .
  • Key Differences : The carbamate functional group in Dimetan confers different reactivity and mechanism of action compared to the amidine in the target compound.

N'-(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)-4-hydroxynonanohydrazide (CAS 332861-98-0)

  • Structure : Cyclohexenyl group connected to a hydrazide chain.
  • Applications: No direct data, but hydrazides are often explored for antimicrobial or anticancer properties .
  • Key Differences : The hydrazide functional group may enhance hydrogen-bonding interactions, contrasting with the amidine’s basicity in the target compound.

Metformin Hydrochloride (1-carbamimidamido-N,N-dimethylmethanimidamide)

  • Structure : A biguanide with two amidine groups, lacking the cyclohexenyl moiety.
  • Applications : First-line antidiabetic drug; modulates glucose metabolism .
  • Key Differences : The absence of the cyclohexenyl group in Metformin underscores the structural uniqueness of the target compound, which may limit direct pharmacological overlap.

Comparative Data Table

Compound Name Functional Group Molecular Formula Key Applications Toxicity/Safety Concerns Source
Target Compound Amidine Not explicitly reported Potential agrochemical Unknown (limited data)
Chlordimeform Amidine C₁₀H₁₃ClN₂ Banned pesticide Carcinogenic, environmental toxin
Dimetan Carbamate C₁₁H₁₇NO₃ Insecticide Moderate toxicity (LD₅₀: 300 mg/kg in rats)
N'-(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)-4-hydroxynonanohydrazide Hydrazide C₁₇H₃₀N₂O₃ Research compound Not reported
Metformin Biguanide C₄H₁₁N₅·HCl Antidiabetic drug Low toxicity (well-tolerated)

Research Findings and Gaps

  • Cyclohexenyl precursors, such as 5,5-dimethyl-3-oxocyclohexen-1-one, are likely intermediates .
  • Safety Profile : Chlordimeform’s toxicity underscores the need for rigorous evaluation of the target compound’s environmental and health impacts.

Biological Activity

Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity data, and relevant case studies.

Molecular Formula: C15H18N2O
Molecular Weight: 246.32 g/mol
CAS Number: 3076559

Pharmacological Activity

Methanimidamide derivatives have been studied for their various biological activities, including:

  • Antimicrobial Activity: Some studies indicate that methanimidamide compounds exhibit antimicrobial properties, effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential: Research has suggested that certain analogs of methanimidamide may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways such as the modulation of cell cycle regulators.
  • Neuroprotective Effects: Preliminary studies suggest that methanimidamide may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Toxicity Profile

The toxicity profile of methanimidamide is critical for understanding its safety in potential therapeutic applications. The following table summarizes key toxicity data:

Parameter Value
LD50 (oral, rat) 50 mg/kg
Skin Irritation Moderate irritant
Eye Irritation Severe irritant
Carcinogenicity Not classified

The compound exhibits moderate acute toxicity with significant irritation potential upon dermal and ocular exposure. Long-term studies are necessary to evaluate chronic effects and carcinogenic potential.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methanimidamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antibacterial activity.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that methanimidamide analogs could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies indicated involvement of the apoptotic pathway, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of methanimidamide showed that it could attenuate neuronal apoptosis induced by oxidative stress in cultured neurons. The compound significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates.

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